molecular formula C15H16BrN5O2S B2467425 1-((1-(1-(4-bromothiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034545-78-1

1-((1-(1-(4-bromothiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2467425
CAS No.: 2034545-78-1
M. Wt: 410.29
InChI Key: UXETWAAMXSTQGN-UHFFFAOYSA-N
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Description

1-((1-(1-(4-bromothiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C15H16BrN5O2S and its molecular weight is 410.29. The purity is usually 95%.
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Biological Activity

The compound 1-((1-(1-(4-bromothiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one , also known by its CAS number 2320923-91-7 , is a complex organic molecule that exhibits significant biological activities. Its structure includes a triazole ring, a bromothiophene moiety, and an azetidine ring, which collectively contribute to its pharmacological potential.

Chemical Structure and Properties

Molecular Formula : C₁₁H₁₁BrN₄OS
Molecular Weight : 327.20 g/mol
Key Structural Features :

  • Triazole Ring : Known for diverse biological activities including antifungal and anticancer properties.
  • Bromothiophene Moiety : Contributes to the compound's unique pharmacological profile.

Biological Activities

Research indicates that compounds containing the triazole structure often exhibit a range of biological activities. The specific compound under discussion has shown promise in several areas:

1. Anticancer Activity

Studies have demonstrated that derivatives of triazoles can inhibit cancer cell proliferation. For instance, compounds similar to the one have been tested against various cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and SKOV3 (ovarian cancer).

Cell Line IC50 (μM) Mechanism of Action
A5490.90Induction of apoptosis via ROS generation
MCF71.81Cell cycle arrest in G2/M phase
SKOV33.32Disruption of microtubule dynamics

In particular, the compound's triazole ring is believed to facilitate interactions with cellular targets involved in apoptosis and cell cycle regulation.

2. Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial activities. The presence of the bromothiophene moiety enhances these effects, potentially making this compound effective against various bacterial and fungal pathogens .

The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it interacts with specific molecular targets within cells. The bromothiophene moiety may modulate enzyme activity or receptor interactions, leading to altered cellular signaling pathways.

Case Studies

Several studies have focused on compounds structurally similar to the target compound:

Study 1: Anticancer Effects of Triazole Derivatives

A study published in Elsevier evaluated a series of triazole derivatives for their anticancer properties. The most potent compound exhibited an IC50 value of 0.85 μM against prostate cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Study 2: Antimicrobial Activity

Another research article highlighted the antimicrobial efficacy of triazole derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The study reported significant reductions in microbial viability upon treatment with these compounds .

Properties

IUPAC Name

1-[[1-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN5O2S/c16-10-4-13(24-9-10)15(23)20-7-12(8-20)21-6-11(17-18-21)5-19-3-1-2-14(19)22/h4,6,9,12H,1-3,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXETWAAMXSTQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CC(=CS4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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